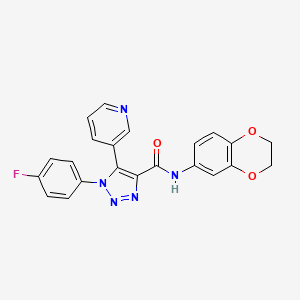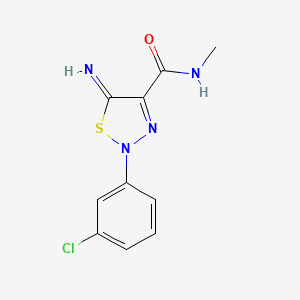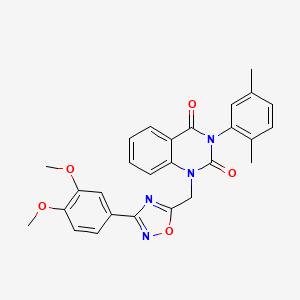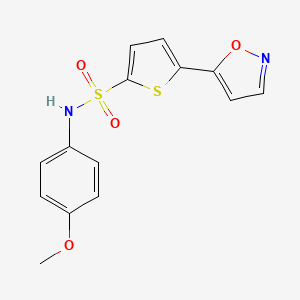![molecular formula C24H21F3N4O2 B14964456 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B14964456.png)
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuro-pyrimidine core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Benzofuro-Pyrimidine Core: This can be achieved through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes, mediated by triethylamine.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethylbenzyl Group: This step involves the use of trifluoromethylbenzyl halides under basic conditions to attach the trifluoromethylbenzyl group to the core structure.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the benzofuro-pyrimidine core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and inflammation.
Vergleich Mit ähnlichen Verbindungen
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
Benzofuro[3,2-b]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Benzofuro[3,2-c]quinoline derivatives: These compounds have shown potential as antileukemia agents and possess a fused aryl ring on the pyridine part.
Benzofuran derivatives: These compounds are known for their strong biological activities, including anti-tumor, antibacterial, and anti-viral activities.
The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE lies in its specific structural features and the presence of the trifluoromethylbenzyl group, which may contribute to its distinct biological activities.
Eigenschaften
Molekularformel |
C24H21F3N4O2 |
|---|---|
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H21F3N4O2/c25-24(26,27)17-5-3-4-15(12-17)13-28-23(32)16-8-10-31(11-9-16)22-21-20(29-14-30-22)18-6-1-2-7-19(18)33-21/h1-7,12,14,16H,8-11,13H2,(H,28,32) |
InChI-Schlüssel |
GDRJMMGJHWRTJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C3=NC=NC4=C3OC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B14964378.png)

![N-(2,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B14964393.png)

![N-(furan-2-ylmethyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B14964410.png)
![2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B14964412.png)
![ethyl 4-{[(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B14964415.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14964417.png)
![N-(3-chlorophenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B14964422.png)
![1-[6-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide](/img/structure/B14964425.png)
![N-(2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B14964426.png)



